methyl (5Z)-5-(3-acetamido-4-benzamidothiolan-2-ylidene)pentanoate
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Overview
Description
Methyl (5Z)-5-(3-acetamido-4-benzamidothiolan-2-ylidene)pentanoate is a complex organic compound that belongs to the class of thiolane derivatives This compound is characterized by its unique structure, which includes an acetamido group, a benzamido group, and a thiolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (5Z)-5-(3-acetamido-4-benzamidothiolan-2-ylidene)pentanoate typically involves multi-step organic reactions. One possible synthetic route could include:
Formation of the Thiolane Ring: Starting with a suitable diene and a thiol, the thiolane ring can be formed through a cyclization reaction.
Introduction of the Acetamido Group: The acetamido group can be introduced via an acylation reaction using acetic anhydride.
Introduction of the Benzamido Group: The benzamido group can be added through a similar acylation reaction using benzoyl chloride.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Methyl (5Z)-5-(3-acetamido-4-benzamidothiolan-2-ylidene)pentanoate can undergo various types of chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the acetamido or benzamido groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamido or benzamido groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiolane ring may yield sulfoxides or sulfones, while reduction of the acetamido group may yield primary amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: It could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of methyl (5Z)-5-(3-acetamido-4-benzamidothiolan-2-ylidene)pentanoate would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It could interact with cellular receptors, modulating their activity.
Pathway Modulation: The compound may affect biochemical pathways by altering the activity of key proteins or enzymes.
Comparison with Similar Compounds
Similar Compounds
Methyl (5Z)-5-(3-acetamido-4-benzamidothiolan-2-ylidene)butanoate: A similar compound with a shorter carbon chain.
Ethyl (5Z)-5-(3-acetamido-4-benzamidothiolan-2-ylidene)pentanoate: A similar compound with an ethyl ester instead of a methyl ester.
Methyl (5Z)-5-(3-acetamido-4-benzamidothiolan-2-ylidene)hexanoate: A similar compound with a longer carbon chain.
Uniqueness
Methyl (5Z)-5-(3-acetamido-4-benzamidothiolan-2-ylidene)pentanoate is unique due to its specific combination of functional groups and the thiolane ring structure. This uniqueness may confer specific chemical reactivity and biological activity that distinguishes it from similar compounds.
Properties
IUPAC Name |
methyl (5Z)-5-(3-acetamido-4-benzamidothiolan-2-ylidene)pentanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-13(22)20-18-15(21-19(24)14-8-4-3-5-9-14)12-26-16(18)10-6-7-11-17(23)25-2/h3-5,8-10,15,18H,6-7,11-12H2,1-2H3,(H,20,22)(H,21,24)/b16-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPAIRGWTNVYHDQ-YBEGLDIGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CSC1=CCCCC(=O)OC)NC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC\1C(CS/C1=C\CCCC(=O)OC)NC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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